REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([C:10]#[C:11][Si](C)(C)C)[C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].CC([O-])(C)C.[K+].C([O-])(O)=O.[Na+]>C1COCC1.O>[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:11][NH:9][C:5]2=[N:6][C:7]=1[Cl:8] |f:1.2,3.4|
|
Name
|
5-bromo-6-chloro-3-trimethylsilanylethynyl-pyrazin-2-ylamine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C(=NC1Cl)N)C#C[Si](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water and hexanes
|
Type
|
CUSTOM
|
Details
|
then dried in an oven at 80° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1Cl)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |